molecular formula C13H13ClN4O3 B402399 N-(4-chlorophenyl)-2-{4-nitro-3,5-dimethyl-1H-pyrazol-1-yl}acetamide

N-(4-chlorophenyl)-2-{4-nitro-3,5-dimethyl-1H-pyrazol-1-yl}acetamide

Cat. No.: B402399
M. Wt: 308.72g/mol
InChI Key: ZLJIXTXBVMQXMC-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-2-{4-nitro-3,5-dimethyl-1H-pyrazol-1-yl}acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a chlorophenyl group, a dimethyl-nitro-pyrazolyl moiety, and an acetamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-2-{4-nitro-3,5-dimethyl-1H-pyrazol-1-yl}acetamide typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone, such as acetylacetone, under acidic or basic conditions.

    Nitration: The pyrazole ring is then nitrated using a nitrating agent such as nitric acid or a mixture of nitric acid and sulfuric acid.

    Acylation: The nitrated pyrazole is acylated with chloroacetyl chloride in the presence of a base such as triethylamine to form the acetamide derivative.

    Substitution: Finally, the chlorophenyl group is introduced through a nucleophilic substitution reaction with 4-chloroaniline.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-2-{4-nitro-3,5-dimethyl-1H-pyrazol-1-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Reduction: The compound can be oxidized to form corresponding oxides or other derivatives.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Reduction: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Substitution: Sodium hydroxide (NaOH), potassium carbonate (K2CO3).

Major Products Formed

    Reduction: Formation of amino derivatives.

    Oxidation: Formation of oxides or hydroxyl derivatives.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-2-{4-nitro-3,5-dimethyl-1H-pyrazol-1-yl}acetamide would depend on its specific application. For example, if it exhibits antimicrobial activity, it may target bacterial cell walls or specific enzymes. If it has anticancer properties, it may interfere with cell division or induce apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    N-(4-chlorophenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)acetamide: Lacks the nitro group, which may affect its reactivity and biological activity.

    N-(4-chlorophenyl)-2-(4-nitro-1H-pyrazol-1-yl)acetamide: Lacks the dimethyl groups, which may influence its steric properties and interactions with biological targets.

Uniqueness

N-(4-chlorophenyl)-2-{4-nitro-3,5-dimethyl-1H-pyrazol-1-yl}acetamide is unique due to the presence of both the nitro and dimethyl groups on the pyrazole ring, which can significantly impact its chemical reactivity and potential biological activities.

Properties

Molecular Formula

C13H13ClN4O3

Molecular Weight

308.72g/mol

IUPAC Name

N-(4-chlorophenyl)-2-(3,5-dimethyl-4-nitropyrazol-1-yl)acetamide

InChI

InChI=1S/C13H13ClN4O3/c1-8-13(18(20)21)9(2)17(16-8)7-12(19)15-11-5-3-10(14)4-6-11/h3-6H,7H2,1-2H3,(H,15,19)

InChI Key

ZLJIXTXBVMQXMC-UHFFFAOYSA-N

SMILES

CC1=C(C(=NN1CC(=O)NC2=CC=C(C=C2)Cl)C)[N+](=O)[O-]

Canonical SMILES

CC1=C(C(=NN1CC(=O)NC2=CC=C(C=C2)Cl)C)[N+](=O)[O-]

Origin of Product

United States

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